Head-to-Head Safety Comparison: Rivaroxaban vs. Apixaban for Acute VTE
In the landmark COBRRA trial, a direct head-to-head comparison for the treatment of acute venous thromboembolism (VTE), rivaroxaban was associated with a significantly higher rate of clinically relevant bleeding events compared to apixaban [1]. This trial provides the first definitive, randomized evidence differentiating the safety profiles of these two most prescribed DOACs [2].
| Evidence Dimension | Clinically relevant bleeding events at 3 months |
|---|---|
| Target Compound Data | 7.1% of patients |
| Comparator Or Baseline | Apixaban: 3.3% of patients |
| Quantified Difference | Risk Difference: 3.8 percentage points; Relative Risk (RR) 0.46 (95% CI, 0.33-0.65) favoring Apixaban [1] |
| Conditions | Randomized, open-label trial with blinded outcome adjudication in 3,228 patients with acute VTE (COBRRA trial). |
Why This Matters
For procurement in clinical settings, this head-to-head evidence directly informs risk-benefit analysis for formulary selection, as apixaban demonstrates superior safety over rivaroxaban for VTE treatment.
- [1] Castellucci, L. A., Cameron, C., Le Gal, G., Rodger, M. A., Coyle, D., Wells, P. S., ... & Carrier, M. (2026). Comparison of Bleeding Risk between Rivaroxaban and Apixaban for the Treatment of Acute Venous Thromboembolism. New England Journal of Medicine, 394(12), 1125-1136. View Source
- [2] Moores, L. K. (2026). The COBRRA Trial — Ending the Venous Thromboembolism Safety Toss-up. New England Journal of Medicine, 394(12), 1123-1124. View Source
